3-methoxy-N-(2-phenylethyl)benzamide

Description

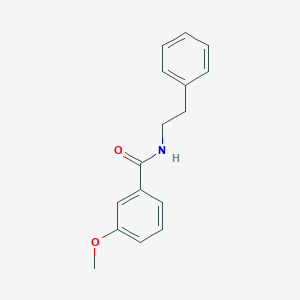

3-Methoxy-N-(2-phenylethyl)benzamide (CAS 51780-31-5) is a benzamide derivative characterized by a 3-methoxy substituent on the benzoyl ring and a 2-phenylethyl group attached to the nitrogen atom. Its molecular formula is C₁₆H₁₇NO₂, with a molecular weight of 255.31 g/mol.

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

3-methoxy-N-(2-phenylethyl)benzamide |

InChI |

InChI=1S/C16H17NO2/c1-19-15-9-5-8-14(12-15)16(18)17-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,17,18) |

InChI Key |

JKQUHWXPSSKFPQ-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2 |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 4-Methoxy-N-(3-Methylphenyl)Benzamide (CAS 60561-71-9): Substituents: 4-methoxy (benzoyl), 3-methylphenyl (N-substituent). Molecular Weight: 241.29 g/mol. The 3-methylphenyl group is less bulky than 2-phenylethyl, which may limit membrane permeability .

3-Methoxy-N-(2-Methylphenyl)Benzamide (CAS 97497-93-3) :

- Substituents : 3-methoxy (benzoyl), 2-methylphenyl (N-substituent).

- Molecular Weight : 241.29 g/mol.

- Key Differences : The ortho-methyl group on the N-substituent introduces steric hindrance, possibly reducing binding affinity in receptor interactions compared to the flexible phenylethyl chain in the target compound .

Steric and Functional Group Variations

- 2-Methoxy-N-Methyl-N-(3-Methylphenyl)Benzamide (CAS 1311526-91-6): Substituents: 2-methoxy (benzoyl), N-methyl, and 3-methylphenyl. Molecular Weight: 255.31 g/mol. The dual N-substituents create steric effects absent in the target compound, which has a single phenylethyl group .

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide :

Physicochemical Properties

| Compound | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|

| 3-Methoxy-N-(2-phenylethyl)benzamide | 3.5 | 1 (amide NH) | 3 (amide O, methoxy O) |

| 4-Methoxy-N-(3-methylphenyl)benzamide | 3.2 | 1 | 3 |

| 3-Methoxy-N-(2-methylphenyl)benzamide | 3.0 | 1 | 3 |

- The phenylethyl group increases lipophilicity (logP) , favoring blood-brain barrier penetration, while the methoxy group enhances metabolic stability .

Preparation Methods

Reaction Mechanism and Conditions

-

Step 1 : Phenethylamine is dissolved in an aqueous NaOH solution, forming a phenethylammonium hydroxide intermediate.

-

Step 2 : 3-Methoxybenzoyl chloride is added dropwise under ice-cooling (≤10°C) to minimize hydrolysis.

-

Step 3 : The mixture is stirred at room temperature for 2–3 hours, allowing the acyl chloride to react with the amine.

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. The methoxy group’s electron-donating resonance effect slightly deactivates the acyl chloride, but the reaction remains efficient due to the high reactivity of acyl chlorides.

Workup and Yield

Post-reaction, the product precipitates due to its low water solubility. Filtration, washing with water to neutrality, and vacuum drying (70–80°C for 8–10 hours) yield pure this compound. This method achieves yields exceeding 95% under optimized conditions.

Table 1: Optimization of Aqueous Schotten-Baumann Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (Amine:Base) | 1:1.5–3 | Maximizes amine activation |

| Reaction Temperature | 0–10°C (initial), then RT | Minimizes hydrolysis |

| Drying Conditions | 70–80°C, 8–10h | Ensures product stability |

Organic Solvent-Based Acylation

In non-aqueous systems, 3-methoxybenzoyl chloride reacts with phenethylamine in dichloromethane (DCM) or ethyl acetate, using triethylamine (TEA) as a base to neutralize HCl.

Procedure

-

Step 1 : Phenethylamine and TEA (1.5 equiv) are dissolved in dry DCM under inert atmosphere.

-

Step 2 : 3-Methoxybenzoyl chloride (1.05–1.1 equiv) is added dropwise at 0°C.

-

Step 3 : The mixture is stirred at room temperature for 4–6 hours.

Advantages and Limitations

Table 2: Comparative Analysis of Solvent Systems

| Solvent | Reaction Time (h) | Yield (%) | Environmental Impact |

|---|---|---|---|

| Water | 2–3 | 95–99 | Low |

| DCM | 4–6 | 85–90 | High |

Coupling Reagent-Mediated Synthesis

Carbodiimide-based coupling agents like EDCl or DCC facilitate direct amidation between 3-methoxybenzoic acid and phenethylamine.

Protocol

-

Step 1 : 3-Methoxybenzoic acid, phenethylamine, and EDCl (1.2 equiv) are dissolved in DMF.

-

Step 2 : The reaction is stirred at room temperature for 12–24 hours.

-

Step 3 : The product is isolated via aqueous workup (extraction with ethyl acetate) and column chromatography.

Key Considerations

-

Activation : EDCl converts the carboxylic acid into an active O-acylisourea intermediate.

-

Side Reactions : Competitive formation of N-acylurea byproducts necessitates precise stoichiometry.

Catalytic and Green Chemistry Approaches

Recent advances emphasize solvent-free or catalytic methods. For example, tetrabutylammonium chloride (TBACl) catalyzes the reaction between 3-methoxybenzoic acid derivatives and phenethylamine under mild conditions.

Phase-Transfer Catalysis (PTC)

Characterization and Quality Control

Synthetic batches are validated using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.